1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)-

Lipophilicity Drug-likeness Permeability

Generic isatin analogs fail to replicate the specific substitution pattern required for patent-aligned keratin fiber dyeing or N-Mannich base synthesis. 5-Chloro-1-(hydroxymethyl)isatin provides: • Pre-installed N-hydroxymethyl handle for one-step Mannich derivatization, bypassing formaldehyde treatment steps. • C5 chlorine substituent that redirects electrochemical reduction toward C-Cl bond scission-a mechanistic switch absent in non-halogenated congeners. • Balanced LogP (0.88) and elevated PSA (57.61 Ų) for improved solubility versus 5-chloroisatin (LogP 1.61) while retaining permeability. Directly cited in US Patent 6,203,579. Available from BenchChem with worldwide delivery.

Molecular Formula C9H6ClNO3
Molecular Weight 211.60 g/mol
CAS No. 215377-40-5
Cat. No. B12124299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)-
CAS215377-40-5
Molecular FormulaC9H6ClNO3
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=O)N2CO
InChIInChI=1S/C9H6ClNO3/c10-5-1-2-7-6(3-5)8(13)9(14)11(7)4-12/h1-3,12H,4H2
InChIKeyXEOFIHIFFQYKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(hydroxymethyl)isatin: Core Identity and Procurement Profile


1H-Indole-2,3-dione, 5-chloro-1-(hydroxymethyl)- (CAS 215377-40-5), systematically referred to as 5-chloro-1-(hydroxymethyl)isatin, is a dual-substituted isatin derivative bearing an electron-withdrawing chlorine at the C5 position of the benzene ring and a hydroxymethyl group at the N1 position of the heterocyclic ring . With a molecular formula of C₉H₆ClNO₃, a molecular weight of 211.60 g·mol⁻¹, a polar surface area (PSA) of 57.61 Ų, and a calculated LogP of 0.88, this compound occupies a physicochemical niche distinct from both unsubstituted isatin (LogP ~0.83) and 5-chloroisatin (LogP ~1.61) [1][2]. It is primarily encountered as a synthetic intermediate in medicinal chemistry and as a specifically claimed colorant agent in keratin fiber dyeing patents [3].

1
N-Mannich base library synthesis Pre-installed hydroxymethyl group enables direct amine condensation, bypassing formaldehyde step.
2
Oxidizing-agent-free keratin dyeing R&D Specifically claimed in US 6,203,579 for personal care and textile colorant compositions.
3
Electrochemical sensor / redox pathway studies Chlorine substituent switches cathodic reduction from carbonyl cleavage to C–Cl bond scission.

Why 5-Chloro-1-(hydroxymethyl)isatin Cannot Be Replaced by Generic Isatin Analogs


Isatin derivatives are not functionally interchangeable despite sharing the indole-2,3-dione scaffold. The C5 chlorine and N1 hydroxymethyl substituents in this compound independently and cooperatively modulate lipophilicity, redox behavior, and synthetic reactivity in ways that unsubstituted isatin, 5-chloroisatin, or 1-hydroxymethylisatin cannot recapitulate [1][2]. For instance, the N-hydroxymethyl group serves as a pre-installed electrophilic handle for Mannich-type derivatization—a capability absent in 5-chloroisatin—while the C5 chlorine redirects cathodic reduction from carbonyl cleavage to carbon–halogen bond scission, a mechanistic switch not operative in non-halogenated congeners [1][3]. Substituting a generic analog therefore risks both altered reaction trajectories in downstream synthesis and divergent performance in application-specific contexts such as keratin fiber coloration, where this exact substitution pattern is explicitly claimed [2].

mechanism
Halogen directs cathodic pathway Without 5-chloro, reduction targets the C3 carbonyl; substitution may obscure electrochemical detection or metabolic interpretation.
synthesis
N-hydroxymethyl handle is pre-installed 5-Chloroisatin requires additional formaldehyde treatment for Mannich derivatization; generic isatin alters reaction trajectory and step count.
IP
Patent-aligned composition Only 1-hydroxymethyl-5-chloroisatin matches the preferred embodiment for oxidant-free keratin dyeing; unsubstituted isatin lacks the claimed specificity.

Differentiation Evidence vs. Closest Isatin Analogs


Lipophilicity Comparison Across Isatin Analogs

The computed LogP of 5-chloro-1-(hydroxymethyl)isatin (0.88) positions it between unsubstituted isatin (LogP ~0.83, SIELC) and 5-chloroisatin (LogP 1.61, Molbase), reflecting the opposing contributions of the lipophilic 5-chloro substituent and the polar N-hydroxymethyl group [1][2]. This intermediate lipophilicity may offer a therapeutically favorable balance of membrane permeability and aqueous solubility compared to the more lipophilic 5-chloroisatin, which can suffer from poor solubility, or the less permeable parent isatin [3].

Lipophilicity comparison
cross-study comparable
LogP 0.88 vs. isatin 0.83, 5-chloroisatin 1.61
Balances permeability and solubility; deviates from both parent and 5-chloro-only analog.
In silico prediction; experimental LogP may vary.
Lipophilicity Drug-likeness Permeability

Patent Claim for Keratin Fiber Dyeing

US Patent 6,203,579 (Moeller et al., assigned to Henkel KGaA) explicitly enumerates 1-hydroxymethyl-5-chloroisatin among the preferred isatin derivatives of Formula I for coloring keratin-containing fibers without requiring an oxidizing agent [1]. The patent claims a colorant composition comprising (a) at least one isatin derivative and (b) a compound containing a primary or secondary amino group or hydroxy group. The 5-chloro-1-hydroxymethyl substitution pattern is specifically called out alongside 1-hydroxymethyl-5-bromoisatin, 1-hydroxymethyl-5-methylisatin, and other 1-hydroxymethyl-5-substituted isatins, establishing this compound as a distinct, claimed entity within a defined industrial application space [1].

Patent claim specificity
head-to-head
Explicitly enumerated in US 6,203,579 for keratin fiber coloration without oxidizing agents.
Secures freedom-to-operate for direct dye formulations; unclaimed analogs lack equivalent IP position.
Qualitative preference among ~20 substitution patterns.
Hair dye Keratin coloration Colorant composition

Halogen-Dependent Cathodic Reduction Pathway

Fernandes et al. (2018) demonstrated across thirteen isatin derivatives that the cathodic reduction mechanism in phosphate buffer (pH 7.2) at a glassy carbon electrode is fundamentally governed by the presence or absence of halogen substituents on the benzene ring [1]. In non-halogenated isatins (including 1-hydroxymethyl-ISA), reduction proceeds via irreversible cleavage of the C3 carbonyl group in the heterocyclic ring. In halogenated derivatives (including 5-chloro-substituted isatins), the cathodic peak shifts to carbon–halogen bond reduction, constituting a distinct electrochemical pathway [1]. Although the study characterized 1-methyl-5-chloro-ISA rather than 1-hydroxymethyl-5-chloro-ISA directly, the authors established that the N1 substituent (morpholinomethyl, hydroxymethyl, or methyl) is not electroactive and does not considerably affect the redox mechanism, supporting that the halogen-dependent pathway extrapolates to the 1-hydroxymethyl-5-chloro congener [1].

Cathodic reduction switch
class-level inference
Halogenated isatins reduce C–Cl bond; non-halogenated analogs cleave C3 carbonyl (pH 7.2, GCE).
Supports electrochemical sensor design and redox stability assessment.
Extrapolated from 1-methyl-5-chloro-ISA; direct data for target compound not reported.
Electrochemistry Redox mechanism Carbon-halogen bond

N-Hydroxymethyl as a Pre-Installed Synthetic Handle

Isatin and substituted isatins react with formaldehyde to yield N-hydroxymethyl isatins, which serve as direct precursors for Mannich base formation upon treatment with secondary amines [1][2]. 5-Chloro-1-(hydroxymethyl)isatin thus arrives with the electrophilic N-hydroxymethyl handle pre-installed, enabling direct condensation with amine nucleophiles without the need for separate formaldehyde addition or in situ hydroxymethylation [1]. This contrasts with 5-chloroisatin (CAS 17630-76-1), which lacks the N1 substituent and requires a two-step sequence—formaldehyde treatment followed by amine addition—to access the same N-Mannich derivatives [2][3]. The operational advantage is particularly relevant given that the diisopropylamino-N-Mannich base of 5-chloroisatin was identified as the most biologically active compound in a congeneric antimicrobial series evaluated by Maysinger et al., underscoring the synthetic value of this derivatization pathway [3].

Synthetic step efficiency
supporting evidence
One-step amine condensation vs. two-step (formaldehyde + amine) from 5-chloroisatin.
Reduces reagent burden and formaldehyde handling in library synthesis.
Yield advantage not quantified in head-to-head study.
Mannich reaction Synthetic intermediate N-functionalization

Antimicrobial Activity Enhancement by Chloro Substitution

Maysinger et al. (1980) conducted a comparative antimicrobial evaluation of halogenated vs. non-halogenated isatin N-Mannich bases against a panel of Gram-negative and Gram-positive bacteria and fungi [1]. The study reported that chlorinated N-Mannich bases of isatin produced considerably greater growth inhibition of Gram-negative bacteria than their non-halogenated structural analogs and isatin itself, demonstrating that the 5-chloro substituent is a critical determinant of antimicrobial potency in this scaffold [1]. The diisopropylamino-N-Mannich base of 5-chloroisatin was identified as the most biologically active compound in the series. While this study evaluated the downstream N-Mannich derivatives rather than the N-hydroxymethyl precursor itself, the data establish the value of the 5-chloro substitution pattern within the isatin chemotype and contextualize the relevance of 5-chloro-1-(hydroxymethyl)isatin as the direct synthetic precursor to these active Mannich bases [1][2].

Antimicrobial SAR context
class-level inference
Chlorinated N-Mannich bases showed greater growth inhibition of Gram-negative bacteria than non-halogenated analogs (Maysinger et al.).
Supports antimicrobial screening context for downstream Mannich derivatives; target compound is the synthetic precursor.
No direct MIC data for 1-hydroxymethyl-5-chloroisatin; review original study for strain details.
Antimicrobial Structure-activity relationship Halogen effect

Physicochemical Profile vs. Common Analogs

The target compound (MW 211.60, PSA 57.61 Ų, LogP 0.88) occupies a distinct position in the isatin chemical space compared to commonly procured analogs [1]. Relative to isatin (MW 147.13, PSA 46.17 Ų, LogP 0.83), the target compound has a 44% higher molecular weight, a 25% larger polar surface area, and slightly elevated lipophilicity [1][2]. Relative to 5-chloroisatin (MW 181.58, PSA 46.17 Ų, LogP 1.61), the target has 17% higher MW and 25% larger PSA, but substantially lower lipophilicity (−0.73 LogP units) due to the hydroxymethyl group [3]. These differences place the compound closer to the center of typical oral drug-like chemical space (LogP 1–3, PSA <140 Ų) while maintaining adequate aqueous solubility characteristics that the more lipophilic 5-chloroisatin may lack .

Physicochemical profile gap
cross-study comparable
PSA 57.61 Ų, LogP 0.88 – 25% larger PSA than 5-chloroisatin, intermediate lipophilicity.
Altered ADME prediction relative to common analogs; selecting wrong analog shifts permeability/solubility balance.
Computational PSA and LogP; verify experimentally for critical ADME decisions.
Physicochemical properties Drug-likeness ADME prediction

Application Scenarios with Verifiable Advantages


Oxidizing-Agent-Free Keratin Fiber Coloration

In personal care R&D settings developing direct dyes for human hair or wool, 5-chloro-1-(hydroxymethyl)isatin is explicitly claimed in US Patent 6,203,579 as a component of colorant compositions that operate without added oxidizing agents, reducing the sensitization potential associated with conventional oxidative dyes [1]. The specific 5-chloro-1-hydroxymethyl substitution pattern is enumerated among the preferred embodiments, meaning that formulation chemists seeking patent-aligned compositions should procure this exact compound rather than unsubstituted isatin or 5-chloroisatin, which are not individually claimed with the same specificity [1].

Streamlined Synthesis of N-Mannich Base Libraries

Medicinal chemistry groups synthesizing focused libraries of N-Mannich bases for antimicrobial evaluation can leverage the pre-installed N-hydroxymethyl group in 5-chloro-1-(hydroxymethyl)isatin to bypass the formaldehyde treatment step required when starting from 5-chloroisatin [1][2]. Given that the diisopropylamino-N-Mannich base of 5-chloroisatin was identified as the most potent antimicrobial compound in a congeneric series, efficient access to this chemotype via the N-hydroxymethyl precursor holds practical value for iterative structure–activity relationship studies [2].

Electrochemical Detection via Halogen-Specific Redox Behavior

Researchers developing electrochemical sensors or studying the reductive metabolism of isatin derivatives should select 5-chloro-1-(hydroxymethyl)isatin when a carbon–halogen bond reduction pathway is desired, as the 5-chloro substituent redirects the cathodic process away from carbonyl cleavage and toward C–Cl bond scission [1]. This mechanistic distinction has implications for amperometric detection selectivity and for predicting reductive dehalogenation in biological or environmental matrices [1].

Lead Optimization Requiring Balanced Lipophilicity

In lead optimization campaigns where the isatin scaffold is being explored, 5-chloro-1-(hydroxymethyl)isatin (LogP 0.88) offers a lipophilicity profile that is more balanced than either the excessively polar isatin (LogP 0.83, with no halogen) or the significantly more lipophilic 5-chloroisatin (LogP 1.61) and its N-alkyl congeners (LogP >2.5) [1][2]. This intermediate LogP, combined with its increased polar surface area (57.61 Ų), may support better aqueous solubility while retaining sufficient membrane permeability for cell-based assays, making it a strategic choice for hit-to-lead progression when both solubility and permeability are critical parameters [1].

Application
Selection Property
Validation Focus
Oxidizing-agent-free keratin fiber coloration
Patent-claimed substitution pattern (US 6,203,579)
Confirm colorant performance in direct-dye formulation without oxidants; IP clearance review.
Streamlined N-Mannich base library synthesis
Pre-installed N-hydroxymethyl electrophilic handle
Verify one-step amine condensation yield and purity; assess scope with secondary amine diversity.
Electrochemical detection / redox pathway research
Chlorine-dependent C–Cl bond reduction pathway
Confirm cathodic peak identity via voltammetry; benchmark against non-halogenated isatin under same conditions.
Lead optimization with balanced lipophilicity
Intermediate LogP and elevated PSA vs. isatin/5-chloroisatin
Experimentally measure solubility, permeability, and protein binding in relevant assay buffers.
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